molecular formula C18H17FN6O B2410802 4-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide CAS No. 1021218-06-3

4-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Cat. No.: B2410802
CAS No.: 1021218-06-3
M. Wt: 352.373
InChI Key: UXQGTCXUSAVOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . It contains a benzamide moiety, which is a compound containing a carboxamide group that is N-linked to a benzene ring .


Synthesis Analysis

The synthesis of such compounds often involves the use of nanocatalysts . In one study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed using various spectroscopic techniques such as FT-IR, 1 H-NMR, and 13 C-NMR spectra, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound could include various organic reactions such as the Umemoto reaction, Balts-Schiemann reaction, and substitution reactions .


Physical and Chemical Properties Analysis

Fluoropyridines, which this compound is a part of, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Molecular Imaging in Alzheimer's Disease

4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide has been utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in conjunction with positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This application highlights the compound's relevance in neurodegenerative disease research, providing insights into the pathology of Alzheimer's and its potential for early diagnosis (Kepe et al., 2006).

Antineoplastic Tyrosine Kinase Inhibitor in Chronic Myelogenous Leukemia

The compound, also known by a similar structure under the name flumatinib (4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide), has shown promise as an antineoplastic tyrosine kinase inhibitor, currently in Phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML). This highlights its significance in cancer treatment, offering a potential new therapeutic option for CML patients (Gong et al., 2010).

Development of Histone Deacetylase Inhibitors

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) represents another application of related structures, serving as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, indicating its potential as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Ultrasensitive Detection of Malignant Melanoma

A positron emission tomography (PET) imaging probe developed for ultrasensitive detection of primary and metastatic melanomas demonstrates the versatility of related fluorobenzamide compounds in oncological diagnostics. This application underscores the potential for such compounds in improving diagnostic accuracy for melanoma, a cancer with high mortality due to its aggressive nature (Pyo et al., 2020).

Future Directions

The development of fluorinated chemicals has been steadily increasing due to their improved physical, biological, and environmental properties . This compound, with its fluoropyridine moiety, could potentially be used in various applications, including as potential imaging agents for various biological applications .

Properties

IUPAC Name

4-fluoro-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O/c19-14-5-3-13(4-6-14)18(26)22-11-10-21-16-7-8-17(25-24-16)23-15-2-1-9-20-12-15/h1-9,12H,10-11H2,(H,21,24)(H,22,26)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQGTCXUSAVOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.